molecular formula C22H25ClN4O4 B2875524 Methyl 4-(2-((2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate CAS No. 1049397-62-7

Methyl 4-(2-((2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate

Cat. No.: B2875524
CAS No.: 1049397-62-7
M. Wt: 444.92
InChI Key: GNCVZDFYJWFWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-((2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate is a synthetic compound featuring a methyl benzoate core linked to a 4-chlorophenyl-substituted piperazine moiety via an oxoacetamido-ethylamine bridge. Piperazine-based compounds are frequently explored for their biological activity, often modulated by substituents on the aromatic rings and backbone functional groups . The 4-chlorophenyl group may enhance lipophilicity and receptor binding affinity compared to other halogenated or substituted phenyl groups, as seen in related compounds . The methyl benzoate ester and amide linkages likely influence solubility and metabolic stability, common features in drug-like molecules .

Properties

IUPAC Name

methyl 4-[[2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O4/c1-31-22(30)16-2-6-18(7-3-16)25-21(29)20(28)24-10-11-26-12-14-27(15-13-26)19-8-4-17(23)5-9-19/h2-9H,10-15H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCVZDFYJWFWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Piperazine derivatives are known to modulate the pharmacokinetic properties of drug substances. This suggests that the compound might interact with its targets to modulate their function, leading to changes in the biochemical pathways they are involved in.

Pharmacokinetics

Piperazine is known to positively modulate the pharmacokinetic properties of a drug substance, suggesting that this compound might have favorable ADME properties that contribute to its bioavailability.

Comparison with Similar Compounds

Halogenated Phenylpiperazine Derivatives

  • Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3) Structure: Features a 4-chlorophenyl group attached to a quinoline-carbonyl-piperazine-benzoate backbone. Synthesis: Crystallized from ethyl acetate as a yellow/white solid. Key Data: Characterized via $ ^1H $ NMR and HRMS; chloro substitution enhances stability compared to bromo (C2) or fluoro (C4) analogs.
  • 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate

    • Structure : Fluorobenzoyl and hydroxyphenyl substituents on piperazine.
    • Synthesis : Multi-step process involving reflux, TFA deprotection, and column chromatography (48% yield).
    • Key Data : Pale-yellow solid; fluorination may reduce metabolic degradation compared to chloro analogs.

Piperazine-Linked Heterocycles

  • N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide Structure: Azetidinone core with phenylpiperazine and nitro groups. Synthesis: Requires strict reaction conditions (e.g., controlled temperature, anhydrous solvents). Key Data: Demonstrates how piperazine enhances solubility in polar solvents despite nitro group hydrophobicity.

Methoxy vs. Chloro Substituents

  • 4-(2-Methoxyphenyl)piperazin-1-ium 6-chloro-5-isopropyl-2,4-dioxopyrimidin-1-ide Structure: Methoxyphenyl-piperazine with a pyrimidinedione counterion.

Physicochemical Properties

Compound Substituent Backbone Physical Form Key Data Reference
C3 (chlorophenyl-quinoline) 4-Cl Quinoline Yellow solid $ ^1H $ NMR: δ 8.2–7.1
Fluorobenzoyl derivative 2-F, 4-OH Piperazinium Pale-yellow Yield: 48%; m.p. 160°C
Methoxyphenyl-piperazinone 2-OCH₃ Pyrimidinedione Crystalline X-ray structure resolved

Key Observations :

  • Chlorine vs.
  • Ester vs. Amide Linkages : Methyl benzoate esters (C1–C7) may offer better hydrolytic stability than free carboxylic acids, critical for oral bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.